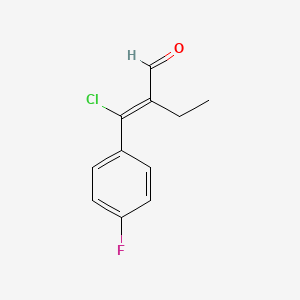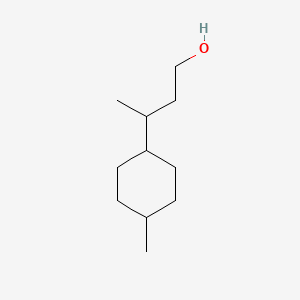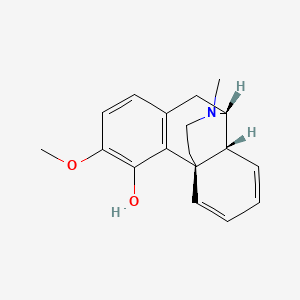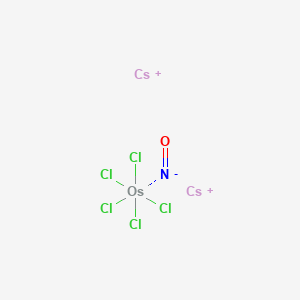
Dicesium pentachloronitrosylosmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium pentachloronitrosylosmate(2-) is a chemical compound with the molecular formula Cs2(OsCl5NO). It is a heterocyclic organic compound that contains osmium, chlorine, nitrogen, and oxygen atoms. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium pentachloronitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with hydrochloric acid (HCl) and nitric oxide (NO) in the presence of cesium chloride (CsCl). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for Dicesium pentachloronitrosylosmate(2-) are similar to laboratory synthesis but are scaled up to meet the demand for research and industrial applications. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dicesium pentachloronitrosylosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium(VIII) compounds, while reduction reactions may produce osmium(II) compounds .
Scientific Research Applications
Dicesium pentachloronitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and therapy.
Industry: It is used in the production of specialized materials and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of Dicesium pentachloronitrosylosmate(2-) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a catalyst by facilitating the transfer of electrons in oxidation and reduction reactions. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dicesium pentachloronitrosylruthenate(2-): Similar in structure but contains ruthenium instead of osmium.
Dicesium pentachloronitrosyliridate(2-): Contains iridium instead of osmium.
Dicesium pentachloronitrosylplatinite(2-): Contains platinum instead of osmium
Uniqueness
Dicesium pentachloronitrosylosmate(2-) is unique due to the presence of osmium, which imparts specific chemical and physical properties. Osmium is known for its high density and stability, making the compound particularly useful in catalytic and industrial applications .
Properties
CAS No. |
22615-69-6 |
|---|---|
Molecular Formula |
Cl5Cs2NOOs+ |
Molecular Weight |
663.3 g/mol |
IUPAC Name |
dicesium;nitroxyl anion;pentachloroosmium |
InChI |
InChI=1S/5ClH.2Cs.NO.Os/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;2*+1;-1;+5/p-5 |
InChI Key |
PNMXFSICLWOBOS-UHFFFAOYSA-I |
Canonical SMILES |
[N-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
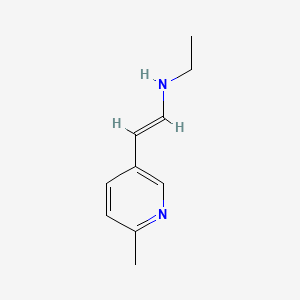
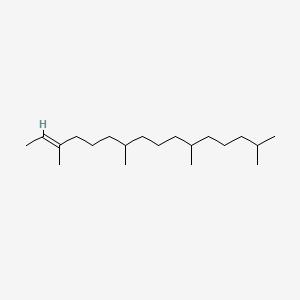
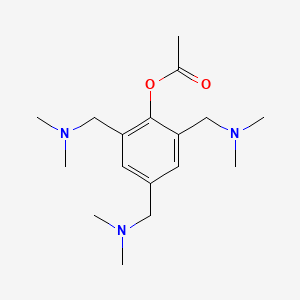
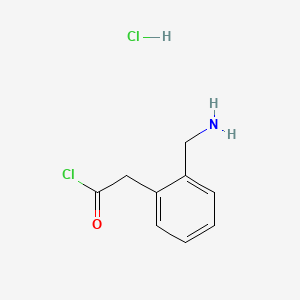
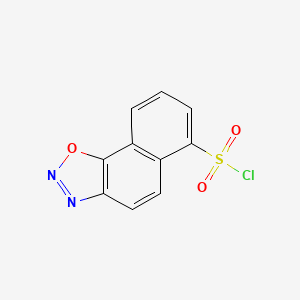
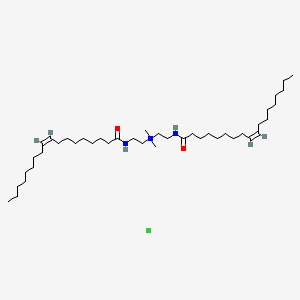
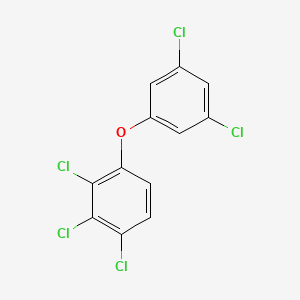
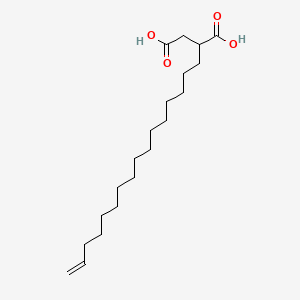
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
